molecular formula C13H18FNO2 B6172449 rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, cis CAS No. 1961586-87-7

rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, cis

Cat. No. B6172449
CAS RN: 1961586-87-7
M. Wt: 239.3
InChI Key:
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Description

The compound is a morpholine derivative. Morpholine is a common chemical structure found in a variety of pharmaceuticals and research compounds . The presence of the fluorophenyl group suggests that the compound could have interesting biological activities, as fluorine atoms are often included in drug molecules to improve their properties .


Molecular Structure Analysis

The compound contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The fluorophenyl group is likely attached to one of the carbon atoms of the morpholine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Morpholine derivatives are generally polar due to the presence of the nitrogen and oxygen atoms, and they often have relatively high boiling points for their molecular weight .

Future Directions

The future directions for research would depend on the specific activities and properties of the compound. If it shows promising biological activity, it could be further optimized and studied as a potential pharmaceutical .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, cis involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,6-dimethylmorpholine", "3-fluorobenzaldehyde", "sodium borohydride", "methanol", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, trans", "a. Dissolve 2,6-dimethylmorpholine (1.0 equiv) and 3-fluorobenzaldehyde (1.1 equiv) in methanol and add a catalytic amount of acetic acid.", "b. Heat the reaction mixture at reflux for 24 hours.", "c. Cool the reaction mixture to room temperature and add sodium borohydride (1.2 equiv) in small portions with stirring.", "d. After the addition is complete, stir the reaction mixture for an additional 2 hours.", "e. Quench the reaction by adding hydrochloric acid until the pH is acidic.", "f. Extract the product with diethyl ether and wash the organic layer with water.", "g. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, trans as a white solid.", "Step 2: Conversion of rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, trans to rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, cis", "a. Dissolve rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, trans in methanol.", "b. Add sodium hydroxide (1.1 equiv) and stir the reaction mixture at room temperature for 24 hours.", "c. Acidify the reaction mixture with hydrochloric acid until the pH is acidic.", "d. Extract the product with diethyl ether and wash the organic layer with water.", "e. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, cis as a white solid." ] }

CAS RN

1961586-87-7

Product Name

rac-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-fluorophenyl}methanol, cis

Molecular Formula

C13H18FNO2

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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